molecular formula C20H19N3O5S B6527531 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide CAS No. 1135214-10-6

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6527531
CAS No.: 1135214-10-6
M. Wt: 413.4 g/mol
InChI Key: HJPWDBYNFMCBIT-UHFFFAOYSA-N
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Description

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a phenyl group at position 2, a sulfone group (5,5-dioxo), and an acetamide moiety linked to a 3-methoxyphenoxy group. The sulfone and aromatic substituents contribute to its unique electronic and steric properties, which may influence solubility, stability, and intermolecular interactions such as hydrogen bonding . Crystallographic data (e.g., bond lengths and angles) for related compounds, as analyzed via programs like SHELXL and ORTEP-3 , suggest a rigid planar structure for the thienopyrazole core, with substituents modulating packing efficiency and molecular recognition.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-15-8-5-9-16(10-15)28-11-19(24)21-20-17-12-29(25,26)13-18(17)22-23(20)14-6-3-2-4-7-14/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPWDBYNFMCBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,4-c]pyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group and methoxyphenoxy moiety are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thieno[3,4-c]pyrazole core can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions could use nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in studies related to antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of infections and certain types of cancer.

  • Industry: The compound's unique properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain pathways. The exact mechanism would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Analogues

A. Pyrazole Derivatives with Thiophene/Thieno Substituents

  • Compound 7a/b (from ): These 5-amino-3-hydroxy-pyrazole derivatives incorporate thiophene rings with cyano or carboxylate substituents.
  • Compound 11a/b (from ): These pyran-pyrazole hybrids feature amino and cyano groups. Their extended π-conjugation contrasts with the fused thienopyrazole system in the target compound, which may lead to divergent electronic properties (e.g., absorption spectra) .

B. Thieno[3,4-c]pyrazoles

  • The methoxy group in the target compound may enhance solubility in polar solvents compared to the unsubstituted phenyl analogue .
Functional Group Analysis
Compound Core Structure Key Substituents Polarity Hydrogen-Bonding Capacity
Target Compound Thieno[3,4-c]pyrazole 5,5-dioxo, 3-methoxyphenoxyacetamide High High (amide, sulfone, ether)
Compound 7a Pyrazole-thiophene Cyano, amino Moderate Moderate (amino, hydroxy)
Compound 11a Pyran-pyrazole Cyano, amino Low-Moderate Moderate (amino, hydroxy)
N-{…}-2-phenylacetamide Thieno[3,4-c]pyrazole 5,5-dioxo, phenylacetamide Moderate Moderate (amide, sulfone)

Key Observations :

The sulfone group in the target compound enhances polarity and may improve crystallinity compared to non-sulfonated analogues .

Research Findings and Implications

Pharmacological Potential

For instance, thiazole- and urea-containing derivatives in demonstrate the importance of substituent geometry in molecular recognition .

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • CAS Number : 681266-19-3

Key Features

FeatureDescription
Core StructureThieno[3,4-c]pyrazole
Substituents3-Methoxyphenoxy and acetamide groups
Functional GroupsDioxo and phenyl groups

In Vitro Studies

Preliminary studies have indicated that this compound exhibits significant biological activities. These include:

  • Anti-inflammatory Activity : The compound has shown effectiveness in various models of inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : In animal models, the compound demonstrated analgesic effects comparable to standard pain relief medications. The acetic acid-induced writhing test indicated a reduction in pain responses.
  • Anticancer Potential : Preliminary findings suggest that this compound may inhibit cancer cell proliferation in vitro. Further studies are needed to elucidate the underlying mechanisms.

Case Studies

Recent research highlighted the synthesis and evaluation of various thienopyrazole derivatives for their biological activities. For instance:

  • Study on Analgesic Activity : In a controlled experiment involving mice treated with the compound at doses of 150 mg/kg body weight, significant analgesic effects were recorded compared to a control group receiving distilled water.
  • Anti-inflammatory Assessment : The compound was tested against established anti-inflammatory agents like aspirin and showed comparable efficacy in reducing edema in animal models.

Table of Biological Activities

Activity TypeTest MethodologyResult
Anti-inflammatoryEdema model50% reduction in swelling
AnalgesicAcetic acid writhing testSignificant pain reduction
AnticancerCell proliferation assaysInhibition observed

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes responsible for prostaglandin synthesis, leading to reduced inflammation.
  • Modulation of Cytokine Production : The compound may alter the production of inflammatory cytokines such as TNF-alpha and IL-6.

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